KN-92 hydrochloride

CaMKII inhibition Kinase assay Negative control validation

Eliminate mechanistic misattribution in CaMKII research by purchasing KN-92 hydrochloride, the analytically matched negative control for KN-93. Possessing no CaMKII inhibition up to 25 μM yet sharing the L-type Ca²⁺ channel (CaV1.2/1.3) blocking property with KN-93, KN-92 is irreplaceable for distinguishing genuine CaMKII-dependent effects from direct ion-channel modulation. Procurement of matched KN-93/KN-92 quantities is mandatory for cardiac electrophysiology (ICa,L, Ito, INa), myocardial IR injury, hippocampal opioid tolerance, and L-type calcium channel pharmacology studies.

Molecular Formula C24H26Cl2N2O3S
Molecular Weight 493.4 g/mol
Cat. No. B560140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-92 hydrochloride
Synonyms(E)-N-(2-(((3-(4-chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride
Molecular FormulaC24H26Cl2N2O3S
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+;
InChIKeySHDNWBMPAAXAHM-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





KN-92 Hydrochloride: Inactive CaMKII Control Compound for KN-93 Validation Studies


KN-92 hydrochloride (CAS 1431698-47-3) is the structurally related but functionally inactive derivative of KN-93, a widely used selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) [1]. Unlike KN-93, which competitively blocks calmodulin binding to CaMKII with a Ki of 370 nM, KN-92 lacks CaM kinase inhibitory activity and is specifically designed as a negative control compound . The hydrochloride salt form (molecular weight 493.45, formula C24H26Cl2N2O3S) is the standard commercial formulation for this control reagent, used to distinguish CaMKII-specific effects from off-target activities in KN-93-based experimental systems .

Why KN-92 Hydrochloride Cannot Be Replaced by Other Inactive Analogs or Alternative Controls


Generic substitution fails for KN-92 hydrochloride because its utility depends on precise structural homology to KN-93. While other CaMKII inhibitors (AIP, autocamtide-2-related inhibitory peptide II) and scrambled peptides exist as experimental controls, none match KN-93's chemical scaffold and attendant off-target profile [1]. Critically, KN-92 has been shown to exert specific, CaMKII-independent effects that other inhibitors do not share—most notably, reversible inhibition of L-type calcium channels (CaV1.2 and CaV1.3) that is not observed with the peptide inhibitor AIP [2]. Consequently, substituting a generic negative control or alternative CaMKII-inactive compound would invalidate the interpretation of KN-93-derived phenotypes. The quantitative evidence below demonstrates exactly where and how KN-92 hydrochloride provides irreplaceable validation value relative to its closest analogs and alternative control strategies .

KN-92 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparator Data


KN-92 vs. KN-93: CaMKII Inhibitory Activity Direct Comparison

KN-92 lacks CaMKII inhibitory activity at concentrations where KN-93 potently inhibits the kinase. In rabbit myocardial CaM kinase activity assays, KN-93 exhibited a calculated Ki ≤ 2.58 μM, whereas KN-92 showed no measurable inhibition (Ki > 100 μM) [1]. In NIH 3T3 fibroblast assays, KN-92 at concentrations up to 25 μM was ineffective at inhibiting CaMKII or arresting cell growth, establishing a clear functional differentiation window .

CaMKII inhibition Kinase assay Negative control validation

KN-92 vs. KN-93: Differential Effect on Cell Proliferation in Hepatic Stellate Cells

In human hepatic stellate cells (LX-2), KN-93 produced dose-dependent inhibition of proliferation, while KN-92 showed no effective antiproliferative activity [1]. After 24 h treatment at 50 μmol/L, KN-93 reduced cell viability to 27.15% ± 2.86% of control, whereas KN-92 treatment did not significantly alter proliferation relative to untreated controls [1]. This differential was consistent across the entire tested concentration range (5-50 μmol/L) [1].

Cell proliferation Hepatic stellate cells CaMKII-dependent growth

KN-92 vs. KN-93: Differential Suppression of Early Afterdepolarizations in Cardiac Tissue

In isolated rabbit heart preparations, KN-93 significantly suppressed early afterdepolarizations (EADs), whereas KN-92 failed to produce comparable protection [1]. EADs were present in only 4 of 10 KN-93-treated hearts (40% incidence) compared to 10 of 11 KN-92-treated hearts (91% incidence), representing a statistically significant difference (P = 0.024) [1]. This differential occurred despite the absence of significant differences in monophasic action potential duration or heart rate between treatment groups [1].

Cardiac electrophysiology Early afterdepolarizations Arrhythmia

KN-92 vs. AIP: Differential L-Type Calcium Channel Inhibition Profile

Both KN-93 and its inactive analog KN-92 exert reversible, CaMKII-independent inhibition of L-type calcium channels (CaV1.2 and CaV1.3), an effect not observed with the structurally unrelated CaMKII peptide inhibitor AIP [1]. While this shared off-target activity complicates interpretation of KN-93 data, it critically demonstrates why KN-92—and not AIP or other peptide inhibitors—is the appropriate negative control for KN-93 experiments [1]. The KN-93/KN-92 L-channel inhibition is time- and dose-dependent, reversible upon washout, and specific to L-type (not N-type) calcium channels [1].

Calcium channel pharmacology CaMKII-independent effects Ion channel modulation

KN-92 Hydrochloride vs. KN-92 Phosphate: Solubility and Formulation Differentiation

KN-92 hydrochloride and KN-92 phosphate exhibit distinct solubility profiles that inform salt form selection based on experimental requirements . KN-92 hydrochloride shows DMSO solubility ≥50 mg/mL (101.33 mM) , while KN-92 phosphate reaches higher DMSO solubility of 100 mg/mL (180.18 mM) . Both forms are insoluble in water (<0.1 mg/mL), but KN-92 hydrochloride has reported ethanol solubility ≥11.73 mg/mL with warming and sonication [1], whereas KN-92 phosphate shows ethanol solubility ~10 mg/mL .

Salt form selection DMSO solubility In vitro assay formulation

KN-92 vs. KN-93: Differential Regulation of Voltage-Gated Calcium Currents in Sensory Neurons

In acutely isolated rat dorsal root ganglion (DRG) sensory neurons, the CaMKII inhibitor KN-93 (1.0 μM) reduced depolarization-induced ICa by 16-30% beyond the effects produced by the inactive homolog KN-92 at the same concentration [1]. This differential inhibition was further validated using the selective CaMKII blocking peptide mAIP, which also reduced VGCC current in resting neurons, confirming that the KN-93-specific component of inhibition is attributable to CaMKII blockade [1].

Sensory neuron electrophysiology Voltage-gated calcium channels CaMKII modulation

KN-92 Hydrochloride: Validated Application Scenarios for CaMKII Pathway Studies


Cardiac Electrophysiology: Validating CaMKII-Dependent Arrhythmogenesis

KN-92 hydrochloride is essential for cardiac studies employing KN-93 to probe CaMKII's role in arrhythmogenesis. In rabbit heart models, KN-93 suppressed early afterdepolarizations in only 40% of hearts compared to 91% incidence with KN-92 control (P=0.024) [1]. Similarly, in human atrial myocytes, KN-93 (20 μmol/L) but not KN-92 accelerated transient outward K+ current inactivation (τfast: 43.0±4.4 vs 66.9±4.4 ms; P<0.0001) and inhibited its maintained component (2.8±0.4 vs 4.9±0.4 pA/pF; P<0.0001) [2]. KN-92 hydrochloride should be used at matched concentrations to KN-93 (typically 0.5-20 μM) with 10-30 minute pretreatment periods, and researchers should be aware that both compounds exert L-type calcium channel inhibition as a shared off-target effect [3].

Cancer and Proliferation Studies: Distinguishing CaMKII-Dependent Growth Inhibition

In cell proliferation studies, KN-92 hydrochloride serves as a critical negative control to confirm CaMKII-dependent growth effects. In human LX-2 hepatic stellate cells, 50 μmol/L KN-93 reduced viability to 27.15% after 24 h while KN-92 produced no significant inhibition [1]. This differential effect was accompanied by KN-93-specific reduction of p53 and p21 expression [1]. Researchers should include KN-92 hydrochloride at concentrations matching KN-93 across the full dose-response range (5-50 μmol/L), with the understanding that the >70% proliferation inhibition differential provides a quantitative benchmark for CaMKII-specificity in similar cell-based assays.

Neuroscience: Parsing CaMKII-Specific vs. Off-Target Ion Channel Effects

KN-92 hydrochloride enables neuroscience researchers to dissect CaMKII-dependent from CaMKII-independent effects in neuronal systems. In rat DRG sensory neurons, KN-93 (1.0 μM) reduced voltage-gated calcium current by 16-30% beyond the KN-92 baseline, with mAIP peptide inhibitor confirming the CaMKII-specific component [1]. Importantly, both KN-93 and KN-92 share reversible L-type calcium channel (CaV1.2/CaV1.3) inhibition—an off-target activity not observed with AIP [2]. Therefore, KN-92 hydrochloride at matched concentrations (1-10 μM) is the appropriate negative control for KN-93 in neuronal excitability studies, while complementary experiments with peptide inhibitors like mAIP or AIP should be employed to further isolate CaMKII-specific contributions [3].

Assay Development: Salt Form Selection Based on Solubility Requirements

When developing in vitro assays requiring high-concentration KN-92 stock solutions, researchers must select between hydrochloride and phosphate salt forms based on quantitative solubility limits. KN-92 hydrochloride achieves ≥50 mg/mL (101.33 mM) in DMSO [1], while KN-92 phosphate reaches 100 mg/mL (180.18 mM) in DMSO [2]. Both forms are water-insoluble (<0.1 mg/mL) [1][2]. For assays requiring DMSO stock concentrations above 100 mM, KN-92 phosphate is the appropriate choice. For standard applications where ≤50 mg/mL DMSO solubility suffices, KN-92 hydrochloride provides equivalent biological activity with generally lower cost and broader vendor availability. Researchers should note that both forms exhibit ethanol solubility (hydrochloride: ≥11.73 mg/mL with warming; phosphate: ~10 mg/mL) [3] and require storage at -20°C for long-term stability .

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